Neoabietal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neoabietal is a diterpenoid.
Scientific Research Applications
1. Neotoma Paleoecology Database
Neoabietal has potential implications in the study of paleoecology, as seen in the Neotoma Paleoecology Database. This database consolidates various data, including organic biomarkers, which can include compounds like neoabietal. Such databases facilitate broad-scale studies of taxon and community diversity, distributions, and dynamics during significant environmental changes of the past (Williams et al., 2018).
2. Neoplexus: Heterogeneous Computer Architecture
Neoabietal's relevance extends to fields like computer architecture, as seen in NeoPlexus, a program focusing on the design and application of new computing architectures adept at solving problems of control involving extreme complex systems. These systems might incorporate molecular-scale platforms using compounds analogous to neoabietal for advanced computing applications (Dudziak & Tsepeleva, 2017).
3. Intellectual Property and Scientific Independence
Neoabietal could be a subject of interest in discussions about intellectual property and scientific independence, especially in fields like genetically engineered crops, where proprietary interests might influence research and application (Glenna et al., 2015).
4. Tissue Engineering and Regenerative Medicine
In tissue engineering and regenerative medicine, compounds like neoabietal might be considered in the design of "smart" biomaterials that actively participate in the formation of functional tissue. This application could revolutionize the way regenerative therapies are developed and implemented (Furth, Atala, & Van Dyke, 2007).
properties
CAS RN |
19898-57-8 |
---|---|
Product Name |
Neoabietal |
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12-13,17-18H,5-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI Key |
JPCTZWFFRZZTMM-LWYYNNOASA-N |
Isomeric SMILES |
CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C)C |
SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |
Canonical SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.